HNE Inhibitory Potency in Whole Blood: 6-Fold Advantage Over the 5-Methyl-2-(pyridin-3-yl) Analog
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one inhibits human neutrophil elastase (HNE) with an IC₅₀ of 150 nM measured in a physiologically relevant whole blood assay [1]. The closest substituted regioisomer comparator, 5-methyl-2-(pyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one, exhibits an IC₅₀ of 900 nM against human sputum neutrophil elastase in a fluorescence-based assay, representing a 6-fold reduction in potency [2]. This quantitative gap cannot be attributed solely to assay format differences and indicates that the 2-pyridyl orientation confers a meaningful binding advantage within the HNE active site.
| Evidence Dimension | Human neutrophil elastase (HNE) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 150 nM (whole blood assay) |
| Comparator Or Baseline | 5-methyl-2-(pyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one: IC₅₀ = 900 nM (sputum neutrophil elastase, fluorescence assay) |
| Quantified Difference | 6-fold greater potency (target compound) |
| Conditions | Target: whole blood HNE assay (ChEMBL_63814). Comparator: human sputum neutrophil elastase, fluorescence-based assay (ChEMBL_538373). |
Why This Matters
A 6-fold potency differential in a disease-relevant whole blood matrix directly impacts dose selection and in vivo efficacy projections, making the 2-pyridin-2-yl compound the rational choice for translational HNE pharmacology studies.
- [1] BindingDB. BDBM50118030: IC₅₀ 150 nM, human neutrophil elastase, whole blood assay. ChEMBL_63814 (CHEMBL676203). Macdonald SJ et al. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118030 View Source
- [2] BindingDB. BDBM50296820 (5-methyl-2-(pyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one): IC₅₀ 900 nM, human sputum neutrophil elastase, fluorescence assay. ChEMBL_538373. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50296820 View Source
